molecular formula C11H14ClNO2 B1430799 Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride CAS No. 132205-73-3

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Cat. No.: B1430799
CAS No.: 132205-73-3
M. Wt: 227.69 g/mol
InChI Key: RIYWFLPNHSFGEY-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a chemical compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol, dehydrated to nitromethylindene, and finally hydrogenated over palladium on carbon (Pd/C) to produce the amine. The resulting amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of reactants to the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted indene derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It may be used in the development of new drugs, particularly those targeting specific receptors or enzymes involved in disease processes.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group.

  • Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: This compound has additional methyl groups on the indene ring.

Uniqueness: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the indene ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWFLPNHSFGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855805
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132205-73-3
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
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